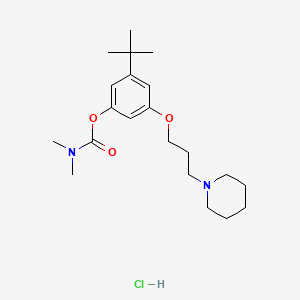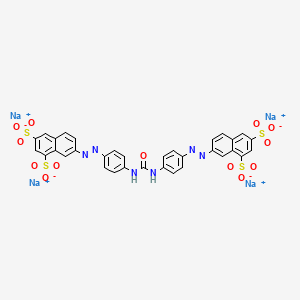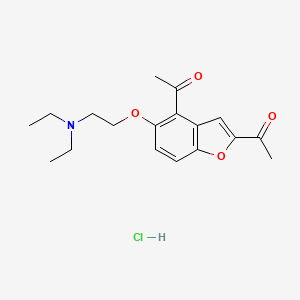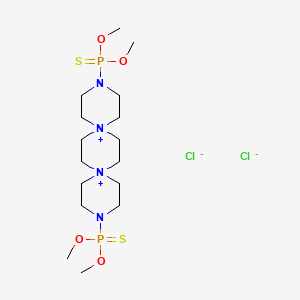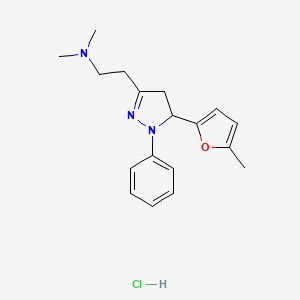
Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(5-methyl-2-furyl)-1-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(5-methyl-2-furyl)-1-phenyl-, hydrochloride is a synthetic organic compound belonging to the pyrazoline class. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a dimethylaminoethyl group, a methyl-furyl group, and a phenyl group, making it a complex and multifunctional molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(5-methyl-2-furyl)-1-phenyl-, hydrochloride typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Pyrazoline compounds can undergo oxidation reactions to form pyrazole derivatives.
Reduction: Reduction of pyrazolines can lead to the formation of dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while reduction may produce dihydropyrazoles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, pyrazoline derivatives have been studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
Industry
In the industrial sector, pyrazoline derivatives can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(5-methyl-2-furyl)-1-phenyl-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazole: A five-membered ring with two adjacent nitrogen atoms, similar to pyrazoline but fully unsaturated.
Dihydropyrazole: A reduced form of pyrazoline with one double bond.
Furyl-substituted Pyrazolines: Compounds with similar furyl groups but different substituents on the pyrazoline ring.
Uniqueness
The uniqueness of Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(5-methyl-2-furyl)-1-phenyl-, hydrochloride lies in its specific substituents, which confer distinct chemical and biological properties
Propiedades
Número CAS |
102129-25-9 |
|---|---|
Fórmula molecular |
C18H24ClN3O |
Peso molecular |
333.9 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[3-(5-methylfuran-2-yl)-2-phenyl-3,4-dihydropyrazol-5-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H23N3O.ClH/c1-14-9-10-18(22-14)17-13-15(11-12-20(2)3)19-21(17)16-7-5-4-6-8-16;/h4-10,17H,11-13H2,1-3H3;1H |
Clave InChI |
KJAPHDTUYJWIIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2CC(=NN2C3=CC=CC=C3)CCN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



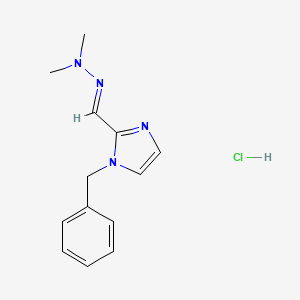
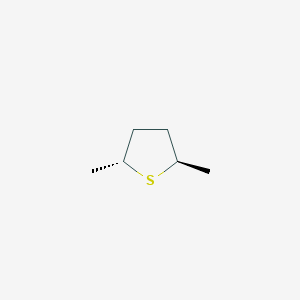
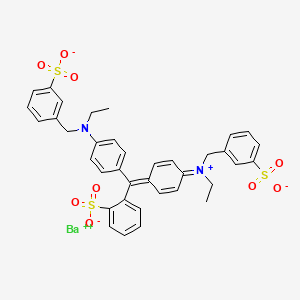
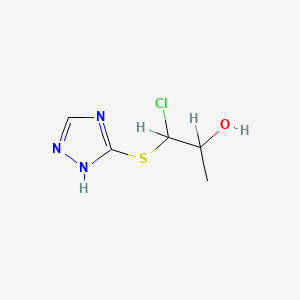
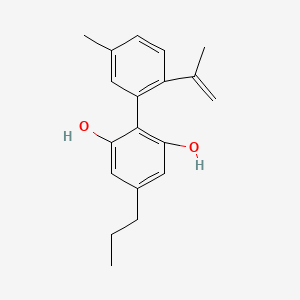

![2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12756572.png)
